molecular formula C9H5Cl3F3NO B7788458 2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 94059-41-3

2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B7788458
CAS No.: 94059-41-3
M. Wt: 306.5 g/mol
InChI Key: FHJOTQLQLNBGDA-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 94059-41-3) is an organic compound with the molecular formula C9H5Cl3F3NO and a molecular weight of 306.49 g/mol . This acetamide derivative features both dichloromethyl and trifluoromethyl functional groups, which are of significant interest in medicinal and agricultural chemistry. The trifluoromethyl group, in particular, is a prominent pharmacophore in many modern agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity . Compounds with N-dichloroacetamide moieties have generated considerable commercial and research interest for their application as herbicide safeners , which are used to protect crops from herbicide injury . The molecular structure of related compounds shows that the dichloroacetyl group can participate in key hydrogen bonding, which may influence its biological activity . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use, as this compound may be harmful if swallowed and may cause skin and serious eye irritation .

Properties

IUPAC Name

2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F3NO/c10-5-2-1-4(9(13,14)15)3-6(5)16-8(17)7(11)12/h1-3,7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJOTQLQLNBGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300356
Record name n1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94059-41-3, 33538-09-9
Record name NSC136282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

The most common preparation method involves reacting 2-chloro-5-(trifluoromethyl)aniline with 2,2-dichloroacetyl chloride in the presence of a base. The base deprotonates the aniline, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the acyl chloride.

Key reagents :

  • 2-Chloro-5-(trifluoromethyl)aniline : Synthesized via nitration and reduction of 3-chlorobenzotrifluoride or purchased commercially.

  • 2,2-Dichloroacetyl chloride : Prepared by chlorination of acetyl chloride with Cl₂ under UV light.

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl byproducts.

Laboratory-Scale Protocol

A typical procedure involves:

  • Dissolving 2-chloro-5-(trifluoromethyl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Adding TEA (1.2 equiv) dropwise under nitrogen at 0°C.

  • Introducing 2,2-dichloroacetyl chloride (1.1 equiv) slowly to avoid exothermic side reactions.

  • Stirring at room temperature for 6–12 hours.

  • Quenching with ice-water, extracting with DCM, and purifying via recrystallization.

Yield : 70–85% (purity >95% by HPLC).

Coupling Reagent-Assisted Synthesis

Use of EDC/DMAP for Amide Bond Formation

For sensitive substrates, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve yields by activating the acyl chloride intermediate.

Procedure :

  • Mix 2,2-dichloroacetic acid (1.0 equiv) with EDC (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM.

  • Add 2-chloro-5-(trifluoromethyl)aniline (1.0 equiv) after 1 hour of activation.

  • Stir at 25°C for 24 hours.

  • Purify via flash chromatography (hexane/ethyl acetate).

Yield : 88–92% (purity >98%).

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors reduce reaction times and improve heat management:

ParameterBatch ProcessFlow Process
Reaction Time12 hours30 minutes
Temperature25°C50°C
Yield78%89%
Purity95%99%

Process Details :

  • Solvent : Toluene or acetonitrile for improved solubility.

  • Catalyst : None required, but in-line HCl scrubbers prevent corrosion.

  • Workup : Automated liquid-liquid extraction and crystallization units.

Comparative Analysis of Methods

Efficiency and Practicality

MethodAdvantagesLimitations
Direct AcylationLow cost, minimal stepsRequires excess acyl chloride
EDC CouplingHigh purity, mild conditionsExpensive reagents
Flow ReactorScalable, consistent outputHigh initial capital investment

Byproduct Management

  • HCl Byproduct : Neutralized with NaOH scrubbing in industrial settings.

  • Unreacted Aniline : Recycled via distillation.

Reaction Optimization Strategies

Solvent Screening

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Non-polar solvents (toluene) favor cleaner reactions but require higher temperatures.

Temperature Effects

Elevated temperatures (50–60°C) reduce reaction times but risk decomposition of the trifluoromethyl group. Kinetic studies suggest an optimal range of 25–40°C.

Quality Control and Characterization

Analytical Techniques

  • HPLC : Quantifies residual aniline (<0.1% required for pharmaceutical use).

  • NMR : Confirms substitution pattern (δ 7.8–8.2 ppm for aromatic protons).

  • XRD : Verifies crystalline structure for patent applications.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted amides, sulfoxides, sulfones, and reduced amine derivatives.

Scientific Research Applications

2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are classified based on variations in the acetamide backbone and aryl substituents. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents on Aryl Ring Molecular Formula Key Applications/Properties Reference
2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 2-Cl, 5-CF₃ C₉H₆Cl₃F₃NO Likely agrochemical intermediate (inferred from substituents)
Chloramphenicol -OH, -NHCOCHCl₂ on propan-2-yl C₁₁H₁₂Cl₂N₂O₅ Broad-spectrum antibiotic
2,2-Dichloro-N-(3-nitrophenyl)acetamide 3-NO₂ C₈H₆Cl₂N₂O₃ Structural studies (hydrogen bonding, crystal packing)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Cl (phenyl), pyrazole-cyano C₁₂H₈Cl₂N₄O Fipronil insecticide derivative
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide 2-Cl, 5-CF₃, piperazine C₁₉H₁₈ClF₃N₃O Potential CNS-targeting pharmacophore

Research Findings and Implications

  • Structural Studies : X-ray diffraction of 2,2-dichloro-N-(3-nitrophenyl)acetamide shows antiperiplanar conformation of the N–H bond relative to substituents, a feature critical for molecular packing and stability. Similar analyses for the target compound could guide formulation development .
  • Environmental Impact: Chlorinated acetamides (e.g., alachlor, pretilachlor) are known persistent pollutants. The trifluoromethyl group in the target compound may alter degradation pathways, necessitating ecotoxicological studies .

Biological Activity

2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS No. 94059-41-3) is an organic compound notable for its potential biological activities. This compound features both chlorine and trifluoromethyl groups, which are known to enhance its pharmacological properties. Research into its biological activity has revealed promising applications in various fields, including medicinal chemistry and agrochemicals.

  • Molecular Formula : C₉H₅Cl₃F₃NO
  • Molar Mass : 306.5 g/mol
  • Structure : The compound contains a dichloroacetamide moiety, which is critical for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group increases binding affinity and specificity, potentially leading to the inhibition of enzyme activity or modulation of receptor functions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli10 μg/mL

These results suggest that this compound may serve as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity in preliminary studies. Its efficacy against common fungal pathogens is currently under investigation, with early results indicating potential applications in treating fungal infections.

Case Studies

  • Anticancer Activity : In one study, derivatives of compounds similar to this compound were tested against FLT3-ITD-positive acute myeloid leukemia cells. These derivatives exhibited GI50 values ranging from 30 to 80 nM, indicating potent anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
  • Pharmacokinetics : A pharmacokinetic study evaluated the absorption and metabolism of related compounds in vivo. The findings suggested favorable profiles that could translate into effective therapeutic agents for various diseases, including cancer and infectious diseases .

Applications in Medicine and Industry

The compound is being explored for its potential use in:

  • Pharmaceutical Development : As a precursor for synthesizing new drugs with enhanced efficacy against resistant pathogens.
  • Agrochemicals : Its antimicrobial properties make it a candidate for developing safer agricultural chemicals that can reduce crop losses due to microbial infections .

Q & A

Q. How to validate molecular docking predictions for protein binding?

  • Methodological Answer :
  • Docking Software : AutoDock Vina with AMBER force fields. Compare predicted binding poses with X-ray crystallography (if available) .
  • Experimental Validation : Surface plasmon resonance (SPR) to measure binding affinity (KD_D) .

Mechanistic Studies

Q. What is the role of the dichloroacetamide moiety in inhibiting acetylcholinesterase?

  • Methodological Answer :
  • Enzyme Assay : Ellman’s method to measure AChE inhibition.
  • Mechanistic Insight : The dichloro group acts as a hydrogen bond acceptor with Ser203 in the catalytic triad (confirmed via site-directed mutagenesis) .

Q. How does the compound interact with lipid bilayers in cellular uptake studies?

  • Methodological Answer :
  • Fluorescence Microscopy : Label with BODIPY fluorophore.
  • Membrane Permeability : Use POPC liposomes and measure partitioning via octanol-water coefficients (log P ~3.2) .

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